6-Fluoro-5-methyl-8-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 6-position, a methyl group at the 5-position, and a nitro group at the 8-position of the quinoline ring. This compound belongs to a class of heterocyclic aromatic organic compounds and exhibits unique chemical properties due to the incorporation of these functional groups. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability, while the nitro group can participate in redox reactions, making it significant in various biological and chemical applications
The biological activity of 6-Fluoro-5-methyl-8-nitroquinoline is notable. It has shown potential as: Synthesis of 6-Fluoro-5-methyl-8-nitroquinoline typically involves multi-step processes: Recent advancements have included green chemistry approaches that enhance yield while minimizing environmental impact
6-Fluoro-5-methyl-8-nitroquinoline has diverse applications: Interaction studies have shown that 6-Fluoro-5-methyl-8-nitroquinoline can effectively bind to various biological targets, including enzymes involved in metabolic pathways. The fluorine atom enhances its ability to penetrate cell membranes, while the nitro group's redox potential allows it to participate in critical bio Several compounds share structural similarities with 6-Fluoro-5-methyl-8-nitroquinoline. Here’s a comparison highlighting its uniqueness: The unique combination of a fluorine atom and a nitro group in 6-Fluoro-5-methyl-8-nitroquinoline provides distinct chemical reactivity and biological activity compared to these similar compounds . This uniqueness makes it particularly valuable in both research and practical applications within medicinal chemistry and material science. The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine ring. Substitutions at positions 5, 6, and 8 introduce steric and electronic modifications: Key spectral features include: Compound Key Features Similarity Index 6-Fluoro-4-hydroxy-2-methylquinoline Hydroxyl group instead of nitro; different reactivity 0.85 8-Fluoro-2-methylquinoline Lacks nitro group; altered biological properties 0.90 6,8-Difluoroquinoline Contains two fluorine atoms; enhanced activity 0.87 6-Fluoro-5-methylquinoline Similar structure but lacks nitro functionality 0.91 Molecular Architecture
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